molecular formula C20H23N3O2S B5523055 (1S*,5R*)-3-(1,3-benzothiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-(1,3-benzothiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5523055
M. Wt: 369.5 g/mol
InChI Key: PPPIILCVHJYPLK-JKSUJKDBSA-N
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Description

(1S*,5R*)-3-(1,3-benzothiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.15109816 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Compounds derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-ol, including benzothiazole carbamates, have been synthesized and studied for their structural and conformational properties using various spectroscopic techniques (Iriepa et al., 1997).
  • A similar study synthesizing benzimidazole, thiazole, and benzothiazole carbamates from 9-methyl-9-azabicyclo[3.3.1]nonan-3β-ol has been conducted, providing insights into their spectroscopic and crystallographic properties (Iriepa et al., 2004).

Pharmacological Activity

  • Compounds with a structure similar to (1S*,5R*)-3-(1,3-benzothiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one have been evaluated for pharmacological activities, such as analgesic effects and drug-induced behavioral alterations in mice (Iriepa et al., 1997).

Antiviral and Antibacterial Properties

  • Novel compounds, including benzothiazole derivatives, have been designed and evaluated for their antiviral activities, showing promise as broad-spectrum antiviral agents (Eldebss et al., 2015).
  • Benzothiazoles have also been synthesized and evaluated for their activities against breast cancer cell lines in vitro and in vivo, indicating their potential in cancer research (Shi et al., 1996).

Antiarrhythmic Activity

  • Derivatives of 3,7-diheterabicyclo[3.3.1]nonanes, structurally related to the compound , have shown class III antiarrhythmic activity in post-infarction dog models, suggesting potential applications in cardiovascular diseases (Garrison et al., 1996).

Antimicrobial and Antifungal Activity

  • Novel fluorobenzothiazole amides have been synthesized and shown to have antimicrobial and antifungal activity, indicating the potential of benzothiazole derivatives in treating infections (Pejchal et al., 2015).

Properties

IUPAC Name

(1S,5R)-3-(1,3-benzothiazole-6-carbonyl)-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-13(2)7-8-23-16-5-3-15(20(23)25)10-22(11-16)19(24)14-4-6-17-18(9-14)26-12-21-17/h4,6-7,9,12,15-16H,3,5,8,10-11H2,1-2H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPIILCVHJYPLK-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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